molecular formula C19H21NO2S B14233882 Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- CAS No. 539822-08-7

Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-

Cat. No.: B14233882
CAS No.: 539822-08-7
M. Wt: 327.4 g/mol
InChI Key: GDZNBPNRPGGQBG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amine group at the 6th position of the benzothiophene ring, along with a 3,4-dimethoxyphenyl group and three methyl groups at the 2nd, 3rd, and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This reaction proceeds through an aryne intermediate, which undergoes nucleophilic attack by the sulfur or carbon of the alkynyl sulfide, followed by ring closure to form the benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives.

Scientific Research Applications

Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In the case of its antioxidant activity, the compound can scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: An antifungal agent with a benzothiophene core.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug that inhibits the enzyme 5-lipoxygenase.

Uniqueness

Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group and multiple methyl groups enhances its stability and reactivity compared to other benzothiophene derivatives .

Properties

CAS No.

539822-08-7

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-1-benzothiophen-6-amine

InChI

InChI=1S/C19H21NO2S/c1-11-8-15-12(2)13(3)23-19(15)10-16(11)20-14-6-7-17(21-4)18(9-14)22-5/h6-10,20H,1-5H3

InChI Key

GDZNBPNRPGGQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC3=CC(=C(C=C3)OC)OC)SC(=C2C)C

Origin of Product

United States

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